2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-methylphenyl substituent at the 3-position, a sulfanyl (-S-) linker at the 2-position, and an N-naphthalen-1-ylacetamide side chain. The molecular formula is C₃₀H₂₅N₃O₂S₂, with a calculated molecular weight of 547.67 g/mol. Thieno[3,2-d]pyrimidines are frequently explored as kinase inhibitors, anticancer agents, or antimicrobials due to their structural mimicry of purine bases .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S2/c1-16-9-11-18(12-10-16)28-24(30)23-21(13-14-31-23)27-25(28)32-15-22(29)26-20-8-4-6-17-5-2-3-7-19(17)20/h2-12H,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJFXOWFKUNRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide (referred to as compound A) is a thieno[3,2-d]pyrimidine derivative known for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with compound A, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular formula: C₁₈H₁₆N₄O₂S₃. Its structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological properties. The presence of the sulfanyl group and naphthalenyl acetamide moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell growth effectively. The MTT assay is commonly used to evaluate cytotoxicity against these cell lines .
The biological activity of compound A may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in tumor growth. For example, some derivatives have shown efficacy against autotaxin (ATX), an enzyme implicated in cancer metastasis .
- Apoptosis Induction : Flow cytometric analysis has indicated that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Selectivity Towards Cancer Cells : Studies have shown that while these compounds exhibit significant activity against cancer cells, they tend to have lower toxicity towards normal cells, which is a desirable trait in anticancer drug development .
Case Studies
Several case studies illustrate the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Study on Benzothiazole Derivatives : A related study synthesized benzothiazole acylhydrazones and evaluated their anticancer activity using an MTT assay. The results indicated significant cytotoxic effects on various cancer cell lines while maintaining selectivity for malignant over non-malignant cells .
- Autotaxin Inhibition : Another study focused on the discovery of novel autotaxin inhibitors derived from thieno[3,2-d]pyrimidine structures. These inhibitors exhibited low micromolar IC50 values, demonstrating potent inhibition of ATX activity and potential therapeutic applications in treating cancers associated with ATX overexpression .
Data Table
Below is a summary table highlighting the biological activities and corresponding IC50 values for related compounds:
| Compound Name | Structure Type | Target Enzyme | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|---|
| Compound A | Thieno[3,2-d]pyrimidine | Autotaxin | 5.6 | MCF-7, A549 |
| Benzothiazole Derivative | Benzothiazole | Various | 10.0 | HT-29 |
| Another Derivative | Thieno[3,2-d]pyrimidine | ATX | 4.5 | C6 glioma |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of the target compound with structurally related derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound (vs. 4-chlorophenyl in ) may enhance metabolic stability due to reduced electrophilicity, though at the cost of weaker binding to hydrophobic enzyme pockets.
Core Structure Differences: Clopidogrel features a thieno[3,2-c]pyridine core, which lacks the pyrimidine ring’s nitrogen atoms. This structural difference limits its utility in mimicking purine bases, unlike thieno[3,2-d]pyrimidines, which are better suited for kinase inhibition.
Functional Group Contributions :
- The sulfanyl (-S-) linker in the target compound may facilitate disulfide bond formation or metal chelation, a feature absent in morpholine- or piperazine-substituted analogues .
- Compounds with methanesulfonyl-piperazine (e.g., ) exhibit enhanced solubility due to polar sulfonyl groups, contrasting with the target compound’s reliance on naphthalene for hydrophobicity.
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol with N-naphthalen-1-yl-chloroacetamide, analogous to methods in . This contrasts with the multi-step enzymatic resolution required for clopidogrel .
Research Findings and Implications
- The naphthalene group may enhance binding to aromatic-rich kinase pockets, as seen in dasatinib-like inhibitors.
- Crystallinity: Patent EP 2 402 347 highlights methods for stabilizing thieno[3,2-d]pyrimidine crystal forms, suggesting that the target compound’s bioavailability could be optimized via polymorph screening.
- Toxicity : Chlorophenyl analogues show higher cytotoxicity (HeLa cells, IC₅₀ = 12 µM) compared to methylphenyl derivatives (IC₅₀ = 28 µM), indicating that electron-donating groups may reduce off-target effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
A robust synthesis involves refluxing intermediates in ethanol with sodium acetate as a base, followed by recrystallization from ethanol-dioxane mixtures (1:2) to achieve >85% purity. Critical steps include controlling reaction time (30–60 minutes) and stoichiometric ratios (1:1 molar equivalents of reactants). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity ≥98% . For analogs, substituent-specific protocols (e.g., sulfone incorporation via oxidation) require careful optimization of oxidizing agents (e.g., mCPBA vs. H₂O₂) to avoid over-oxidation .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- Spectroscopy : Use - and -NMR to confirm acetamide and thienopyrimidine moieties. Key signals include δ ~2.3 ppm (methylphenyl CH₃), δ ~4.2 ppm (sulfanyl-CH₂), and δ ~8.1–8.3 ppm (naphthyl protons). IR stretches at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) further corroborate functional groups .
- Crystallography : Single-crystal X-ray diffraction (SHELX-2018/3) resolves bond lengths and angles. Refinement parameters (R₁ < 0.05) and Hirshfeld surface analysis validate intermolecular interactions (e.g., π-π stacking in naphthyl groups) .
Q. How can in vitro biological activity be systematically evaluated?
Design dose-response assays (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin-based viability tests. Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting (e.g., kinase inhibition) or fluorescence polarization (protein binding). Solubility limitations in aqueous buffers may require DMSO concentrations ≤0.1% .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for thienopyrimidine derivatives?
Perform systematic substitutions:
- Core modifications : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
- Sulfanyl linker : Substitute with sulfone (-SO₂-) or amine (-NH-) to modulate polarity and bioavailability.
- Naphthyl group : Test smaller aryl rings (e.g., phenyl) to assess steric effects. SAR analysis requires parallel synthesis (96-well plates) and multivariate statistical modeling (e.g., PLS regression) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What challenges arise in resolving crystallographic disorder in this compound?
The naphthyl group’s flexibility often causes disorder in crystal lattices. Mitigate this by:
Q. How should contradictory data between computational and experimental solubility be addressed?
Discrepancies often stem from force field inaccuracies in predicting naphthyl-solvent interactions. Validate predictions via:
- Experimental : Phase-solubility diagrams in PEG-400/water systems.
- Computational : Free-energy perturbation (FEP) with explicit solvent models (e.g., OPLS-AA in Desmond). Cross-validate with Hansen solubility parameters (HSPiP software) to identify optimal co-solvents .
Q. What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles (60–100 nm, PDI <0.2) via emulsion-solvent evaporation.
- Co-crystallization : Use succinic acid or nicotinamide as co-formers to enhance aqueous solubility ≥10-fold .
Q. How can computational modeling guide the design of analogs with higher metabolic stability?
- Metabolism prediction : Use CypReact or GLORYx to identify vulnerable sites (e.g., sulfanyl oxidation).
- Docking simulations : AutoDock Vina or Schrödinger Glide to prioritize analogs with stronger binding (ΔG < −8 kcal/mol) to target proteins.
- MD simulations : GROMACS-based 100-ns trajectories assess conformational stability in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
